(4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, with a methanamine group as the functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine typically involves multiple steps. One common method starts with the bromination of 4-hydroxy-3-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position. This is followed by the protection of the hydroxyl group with a benzyl group to form 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde. The final step involves the reduction of the aldehyde group to a methanamine group using reductive amination techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc in acetic acid or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or thiourea in ethanol.
Major Products
Oxidation: 4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid.
Reduction: 4-(Benzyloxy)-3-methoxyphenylmethanamine.
Substitution: 4-(Benzyloxy)-3-azido-5-methoxyphenylmethanamine.
Wissenschaftliche Forschungsanwendungen
(4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of (4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy and benzyloxy groups can enhance its binding affinity and specificity for certain targets. The bromine atom may also play a role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-3-methoxyphenylmethanamine: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde: Contains an aldehyde group instead of a methanamine group, leading to different chemical properties and applications.
Uniqueness
(4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy and benzyloxy groups enhance its stability and binding properties .
Eigenschaften
Molekularformel |
C15H16BrNO2 |
---|---|
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methanamine |
InChI |
InChI=1S/C15H16BrNO2/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-8H,9-10,17H2,1H3 |
InChI-Schlüssel |
XUIUGWKIMWUHPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CN)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.